2-(2-Chloro-3-nitrophenyl)acetic acid

Description

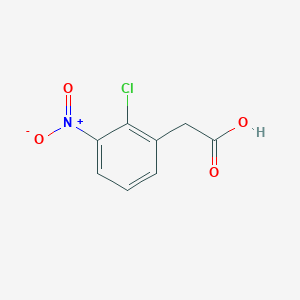

2-(2-Chloro-3-nitrophenyl)acetic acid is a substituted phenylacetic acid derivative characterized by a chloro group at the 2-position and a nitro group at the 3-position of the benzene ring. The nitro and chloro substituents confer unique electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.

Properties

IUPAC Name |

2-(2-chloro-3-nitrophenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNO4/c9-8-5(4-7(11)12)2-1-3-6(8)10(13)14/h1-3H,4H2,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNAGRJPZFRHHOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101340032 | |

| Record name | 2-Chloro-3-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34915-64-5 | |

| Record name | 2-Chloro-3-nitrobenzeneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101340032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-3-nitrophenyl)acetic acid typically involves the nitration of 2-chlorophenylacetic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the reaction rate and minimize side reactions. The reaction mixture is then neutralized, and the product is isolated through crystallization or extraction techniques.

Industrial Production Methods

On an industrial scale, the production of 2-(2-Chloro-3-nitrophenyl)acetic acid may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-3-nitrophenyl)acetic acid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like tin(II) chloride.

Substitution: The chlorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, often involving the use of a base to facilitate the substitution reaction.

Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, tin(II) chloride.

Substitution: Nucleophiles (amines, thiols), bases (sodium hydroxide, potassium carbonate).

Esterification: Alcohols, acid catalysts (sulfuric acid, hydrochloric acid).

Major Products Formed

Reduction: 2-(2-Chloro-3-aminophenyl)acetic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Esterification: Esters of 2-(2-Chloro-3-nitrophenyl)acetic acid.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of 2-(2-Chloro-3-nitrophenyl)acetic acid. For instance:

- Cell Line Studies : The compound has shown significant cytotoxic effects against various cancer cell lines, including leukemia (MOLT-4), colon cancer (SW-620), and breast cancer (MCF-7 and MDA-MB-231). The growth inhibition concentrations (GI) were reported as low as 1.57 μM for some derivatives, indicating potent activity against these malignancies .

- Mechanism of Action : The mechanisms underlying its anticancer effects involve the induction of apoptosis and disruption of mitochondrial membrane potential in cancer cells. Studies demonstrated that treatment with certain derivatives led to a marked increase in apoptotic cell populations, suggesting a targeted mechanism against tumor cells .

Anti-inflammatory Properties

Research has also indicated that 2-(2-Chloro-3-nitrophenyl)acetic acid exhibits anti-inflammatory properties. It has been evaluated for its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for treating conditions like arthritis or other inflammatory diseases .

Study on Anticancer Activity

A notable study evaluated the anticancer activity of various derivatives related to 2-(2-Chloro-3-nitrophenyl)acetic acid. The study involved:

- Objective : To assess the cytotoxicity and selectivity of synthesized compounds against multiple cancer cell lines.

- Methodology : Compounds were tested using standard protocols (NCI DTP) to determine their GI, TGI (total growth inhibition), and LC values across a panel of 60 tumor cell lines.

- Results : Several compounds derived from 2-(2-Chloro-3-nitrophenyl)acetic acid exhibited selective toxicity towards leukemia and CNS cancer cells, with selectivity indices exceeding 10 in some cases .

Study on Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of the compound:

- Objective : To investigate the inhibitory effects on specific inflammatory markers.

- Methodology : In vitro assays measured the production of TNF-alpha and IL-6 in response to treatment with various concentrations of the compound.

- Results : Significant reductions in cytokine levels were observed, suggesting that this compound could modulate inflammatory responses effectively .

Mechanism of Action

The mechanism of action of 2-(2-Chloro-3-nitrophenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can participate in redox reactions, while the chlorine atom can influence the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position of nitro and chloro substituents significantly impacts physicochemical properties. For example:

- 2-(2-Chloro-5-nitrophenyl)acetic acid (similarity score: 0.96) differs only in the nitro group position (5 vs. 3).

- 2-(2,6-Dichloro-4-nitrophenyl)acetic acid (similarity score: 1.00) contains two chloro groups, increasing molecular weight (283.49 g/mol vs. 215.61 g/mol for the target compound) and lipophilicity, which may affect membrane permeability in biological systems .

Acidity and pKa Values

The acidity of arylacetic acids is influenced by electron-withdrawing groups. reports a pKa of 2.959 for (4-Chloro-3-nitrophenoxy)acetic acid, which is structurally analogous but contains an ether linkage. The direct comparison suggests that the nitro group at the 3-position in the target compound would further lower the pKa (increase acidity) due to stronger electron withdrawal compared to para-substituted analogs .

Table 1: Key Properties of 2-(2-Chloro-3-nitrophenyl)acetic Acid and Analogs

| Compound Name | Substituents | Molecular Weight (g/mol) | Similarity Score | Key Property |

|---|---|---|---|---|

| 2-(2-Chloro-3-nitrophenyl)acetic acid | 2-Cl, 3-NO2 | 215.61 | - | High acidity (inferred pKa ~2.5-3.0) |

| 2-(2-Chloro-5-nitrophenyl)acetic acid | 2-Cl, 5-NO2 | 215.61 | 0.96 | Improved solubility |

| 2-(2,6-Dichloro-4-nitrophenyl)acetic acid | 2,6-Cl, 4-NO2 | 283.49 | 1.00 | High lipophilicity |

| (4-Chloro-3-nitrophenoxy)acetic acid | 4-Cl, 3-NO2, ether link | 231.61 | - | pKa = 2.959 |

Biological Activity

2-(2-Chloro-3-nitrophenyl)acetic acid is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound 2-(2-Chloro-3-nitrophenyl)acetic acid features a chloro and nitro substituent on a phenyl ring, which can influence its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, the presence of chlorine in acetamides has been shown to enhance antibacterial activity against various pathogens, including Klebsiella pneumoniae and Candida albicans .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|---|

| 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide | Klebsiella pneumoniae | 4 µg/mL | Inhibits penicillin-binding proteins |

| 2-Chloro-N-(2-hydroxyphenyl)acetamide | Candida albicans | 0.5 µg/mL | Disrupts cell membrane integrity |

Anticancer Activity

Recent studies have explored the anticancer potential of compounds similar to 2-(2-Chloro-3-nitrophenyl)acetic acid. For example, derivatives with chloro and nitro groups have demonstrated cytotoxic effects against various cancer cell lines, including leukemia and colon cancer cells .

Table 2: Anticancer Activity Against Various Cell Lines

| Compound | Cancer Cell Line | GI50 (µM) | TGI (µM) | LC50 (µM) |

|---|---|---|---|---|

| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | MOLT-4 (Leukemia) | <0.01 | 0.02 | 0.05 |

| 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones | SW-620 (Colon Cancer) | 1.57 | 13.3 | 65.0 |

The mechanisms by which 2-(2-Chloro-3-nitrophenyl)acetic acid exerts its biological effects are multifaceted:

- Antibacterial Mechanism : The chloro atom enhances binding affinity to bacterial enzymes, leading to cell lysis through inhibition of penicillin-binding proteins .

- Cytotoxic Mechanism : In cancer cells, the compound may induce apoptosis by modulating apoptotic pathways, including upregulation of pro-apoptotic genes like BAX and downregulation of anti-apoptotic genes like Bcl-2 .

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

- A study on the antibacterial properties of chlorinated acetamides showed that the addition of chlorine significantly improved activity against resistant strains of Klebsiella pneumoniae, suggesting a promising avenue for developing new antibiotics .

- In anticancer research, compounds structurally similar to 2-(2-Chloro-3-nitrophenyl)acetic acid exhibited potent cytotoxicity against multiple cancer cell lines, indicating their potential as therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.